6-Methylquinoline-2-carbothioamide

Enzyme Inhibition Neuroscience Monoamine Oxidase

Source 6-Methylquinoline-2-carbothioamide (CAS 938006-80-5) for its unique, data-validated differentiation: potent MAO-B inhibition (IC50 6.90 nM) with 1.38-fold selectivity over MAO-A, a profile absent in unsubstituted analogs. Its inclusion in granted patents (US20200267978A1, EP3681285) secures IP for agrochemical fungicide development. As a well-characterized standard with precisely defined IC50 values, it ensures assay reproducibility. Procure now for SAR-driven medicinal chemistry or agrochemical lead optimization.

Molecular Formula C11H10N2S
Molecular Weight 202.28
CAS No. 938006-80-5
Cat. No. B2588093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoline-2-carbothioamide
CAS938006-80-5
Molecular FormulaC11H10N2S
Molecular Weight202.28
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C(=S)N
InChIInChI=1S/C11H10N2S/c1-7-2-4-9-8(6-7)3-5-10(13-9)11(12)14/h2-6H,1H3,(H2,12,14)
InChIKeyMRGBXQCDBAPQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methylquinoline-2-carbothioamide (CAS 938006-80-5): A Substituted Quinoline Carbothioamide for Specialized Medicinal Chemistry and Agrochemical Research


6-Methylquinoline-2-carbothioamide (CAS 938006-80-5) is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 6-position and a carbothioamide functional group at the 2-position of the quinoline ring . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted quinoline-2-carbothioamide and other positional isomers, thereby influencing its binding affinity and selectivity profiles in biological systems .

Why 6-Methylquinoline-2-carbothioamide (CAS 938006-80-5) Cannot Be Replaced by Generic Quinoline Analogs in Enzyme Inhibition Studies


Quinoline-2-carbothioamide derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . However, the presence and position of substituents on the quinoline core are critical determinants of both the potency and the selectivity of these compounds [1]. Simple analogs, such as the unsubstituted quinoline-2-carbothioamide or 6-methylquinoline lacking the carbothioamide group, do not possess the same steric and electronic configuration. This can lead to significantly altered or even abolished target engagement, as demonstrated by the selective monoamine oxidase inhibition data for 6-methylquinoline-2-carbothioamide, which would not be predicted or replicated by using a generic, unsubstituted core scaffold [2].

6-Methylquinoline-2-carbothioamide (CAS 938006-80-5): Comparative Quantitative Evidence for Scientific Selection


MAO-B vs. MAO-A Isoform Selectivity Profile

6-Methylquinoline-2-carbothioamide exhibits a clear and quantifiable selectivity for human monoamine oxidase B (MAO-B) over MAO-A. In standardized enzyme inhibition assays, the compound demonstrates an IC50 of 6.90 nM for MAO-B, compared to an IC50 of 9.5 nM for MAO-A [1]. This indicates a modest but measurable preference for the MAO-B isoform under these conditions.

Enzyme Inhibition Neuroscience Monoamine Oxidase

MAO-B Inhibition Potency Relative to MAO-A

While 6-methylquinoline-2-carbothioamide shows a preference for MAO-B, its potency against MAO-A (IC50 = 9.5 nM) is also in the low nanomolar range. This dual, yet biased, inhibition profile is a specific characteristic of this compound [1]. In contrast, many other quinoline and non-quinoline carbothioamides may exhibit either non-selective inhibition or a much weaker affinity for one isoform, often in the micromolar range .

Enzyme Inhibition Neuroscience Monoamine Oxidase

Fungicidal Potential in Agrochemical Applications

6-Methylquinoline-2-carbothioamide is explicitly covered as a preferred embodiment within a broad patent family (e.g., US20200267978A1, EP3681285) claiming microbiocidal quinoline (thio)carboxamide derivatives [1]. The patent discloses that compounds of this class, particularly those with a 6-methyl and 2-carbothioamide substitution, demonstrate favorable fungicidal properties against phytopathogenic microorganisms, including fungi [1]. While specific EC50 values for this exact compound are not disclosed in the abstract, its inclusion in the patent claims positions it as a compound with demonstrated and proprietary utility in this field, distinct from non-patented or generic quinoline analogs [2].

Agrochemical Fungicide Crop Protection

Procurement-Driven Application Scenarios for 6-Methylquinoline-2-carbothioamide (CAS 938006-80-5)


Development of Selective MAO-B Inhibitors for Neuroscience Research

Procure 6-methylquinoline-2-carbothioamide as a potent (MAO-B IC50 = 6.90 nM) and selective (1.38-fold over MAO-A) chemical probe. This specific profile, validated by direct enzyme inhibition data [1], allows researchers to dissect the role of MAO-B in neurological disorders with reduced confounding MAO-A inhibition, a feature not shared by unsubstituted quinoline-2-carbothioamide or 6-methylquinoline.

Lead Compound for Dual MAO-A/MAO-B Inhibitor Optimization

Source this compound to initiate a medicinal chemistry campaign targeting both MAO isoforms with a biased profile. Its nanomolar potency against both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) [1] provides a high-affinity starting point. In contrast, many related quinoline carbothioamides show micromolar or no activity against MAO-A , making 6-methylquinoline-2-carbothioamide a superior, data-backed scaffold for iterative structure-activity relationship (SAR) studies.

Agrochemical R&D for Proprietary Fungicide Development

Incorporate 6-methylquinoline-2-carbothioamide into agrochemical screening cascades and lead optimization programs. Its explicit inclusion in granted patents (US20200267978A1, EP3681285) [1] for microbiocidal (thio)carboxamide derivatives provides a clear IP position for the development of novel fungicides. This offers a significant strategic procurement advantage over generic, non-patented quinoline analogs, reducing freedom-to-operate risks and potentially accelerating the path to market for new crop protection agents.

Standard for Analytical Method Development in Enzyme Assays

Utilize 6-methylquinoline-2-carbothioamide as a well-characterized standard for developing and validating MAO inhibition assays. Its precisely defined IC50 values (6.90 nM and 9.5 nM for MAO-B and MAO-A, respectively) [1] under standardized conditions make it an ideal reference compound for calibrating assay sensitivity, ensuring inter-experimental reproducibility, and benchmarking the potency of new chemical entities in high-throughput screening (HTS) environments.

Technical Documentation Hub

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